N-[[2-chloro-6-(3-methylindol-1-yl)phenyl]methyl]propanamide
Description
Properties
IUPAC Name |
N-[[2-chloro-6-(3-methylindol-1-yl)phenyl]methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O/c1-3-19(23)21-11-15-16(20)8-6-10-18(15)22-12-13(2)14-7-4-5-9-17(14)22/h4-10,12H,3,11H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHRRTUGRQLCTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1=C(C=CC=C1Cl)N2C=C(C3=CC=CC=C32)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001172030 | |
| Record name | N-[[2-Chloro-6-(3-methyl-1H-indol-1-yl)phenyl]methyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001172030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866042-90-2 | |
| Record name | N-[[2-Chloro-6-(3-methyl-1H-indol-1-yl)phenyl]methyl]propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866042-90-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[[2-Chloro-6-(3-methyl-1H-indol-1-yl)phenyl]methyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001172030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of N-[[2-chloro-6-(3-methylindol-1-yl)phenyl]methyl]propanamide typically involves the construction of the indole ring system followed by functionalization. One common method starts with the preparation of the indole derivative through cyclization reactions. The indole ring can be synthesized via various methods, including the Fischer indole synthesis, Bartoli indole synthesis, and the Leimgruber-Batcho indole synthesis .
Chemical Reactions Analysis
N-[[2-chloro-6-(3-methylindol-1-yl)phenyl]methyl]propanamide undergoes several types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation or metal hydrides.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Scientific Research Applications
N-[[2-chloro-6-(3-methylindol-1-yl)phenyl]methyl]propanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of N-[[2-chloro-6-(3-methylindol-1-yl)phenyl]methyl]propanamide involves its interaction with specific molecular targets. The indole moiety is known to interact with various enzymes and receptors, modulating their activity. For example, it can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound may also interact with other cellular pathways, contributing to its diverse biological activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural features include:
- Propanamide core : Common to all analogs discussed here.
- Chlorinated phenyl ring : Similar to 3-chloro-N-phenyl-phthalimide () but distinct due to the indole substituent.
- 3-Methylindol-1-yl group : Unique compared to sulfonamide or pyridine substituents in analogs ().
Table 1: Structural Comparison with Selected Analogs
Physicochemical Properties
Table 2: Physical Property Comparison
*Estimated based on indole and chloro substituent contributions.
Biological Activity
Overview
N-[[2-chloro-6-(3-methylindol-1-yl)phenyl]methyl]propanamide, also known by its CAS number 866042-90-2, is a synthetic organic compound notable for its diverse biological activities. This compound features an indole moiety, which is significant in various natural products and pharmaceuticals. Its structure allows it to interact with multiple biological targets, leading to a range of pharmacological effects.
Chemical Structure
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H19ClN2O |
| Molecular Weight | 320.82 g/mol |
| CAS Number | 866042-90-2 |
This compound exhibits its biological activity primarily through:
- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response by catalyzing the formation of prostaglandins. By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators, thereby exhibiting anti-inflammatory properties.
- Receptor Binding : It binds to specific receptors on cell membranes, modulating signal transduction pathways that influence cellular responses. This interaction can lead to alterations in gene expression and cellular behavior.
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth .
Biological Activities
The compound has been investigated for various biological activities:
Anti-inflammatory Properties
Research indicates that this compound effectively reduces inflammation in vitro and in vivo models. It demonstrates significant inhibition of inflammatory markers and cytokines.
Anticancer Properties
In vitro studies have reported that this compound exhibits cytotoxic effects against several cancer cell lines, including:
- HepG2 (Liver Cancer) : IC50 values indicate potent activity against HepG2 cells, suggesting potential therapeutic applications in liver cancer treatment.
Antimicrobial Activity
The compound has also shown promising results in antimicrobial assays, indicating its potential use as an antimicrobial agent against various pathogens.
Case Studies and Research Findings
-
Study on Anti-inflammatory Effects :
- A study demonstrated that N-[2-chloro-6-(3-methylindol-1-yl)benzyl]propanamide significantly reduced levels of TNF-alpha and IL-6 in treated cells compared to control groups.
- Anticancer Activity Assessment :
Q & A
Q. What are the key synthetic pathways for N-[[2-chloro-6-(3-methylindol-1-yl)phenyl]methyl]propanamide?
The synthesis typically involves multi-step reactions, including:
- Indole functionalization : Introducing the 3-methylindole moiety via coupling reactions, often under reflux conditions with catalysts like p-toluenesulfonic acid .
- Amide bond formation : Coupling the indole-modified intermediate with propanamide using reagents such as DCC (dicyclohexylcarbodiimide) or HATU (hexafluorophosphate azabenzotriazole tetramethyl uranium) in anhydrous solvents like DMF .
- Chlorination : Selective chlorination at the 2-position of the phenyl ring using reagents like N-chlorosuccinimide (NCS) in dichloromethane . Characterization intermediates with HPLC and NMR ensures purity before proceeding .
Q. What analytical methods are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with specific attention to indole proton signals (δ 7.0–7.5 ppm) and amide NH peaks (δ 8.0–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight, with fragmentation patterns indicating chlorine and methyl substituents .
- HPLC : Reverse-phase HPLC with UV detection monitors purity (>95% by area) using C18 columns and acetonitrile/water gradients .
Q. What safety protocols are essential during handling?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods to avoid inhalation of fine particulates, as indole derivatives may exhibit neurotoxic potential .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
- Temperature Control : Lowering reaction temperatures during chlorination (e.g., 0–5°C) reduces side-product formation .
- Solvent Selection : Polar aprotic solvents (e.g., NMP) enhance solubility of intermediates, while DCM improves chlorination selectivity .
- Catalyst Screening : Testing Lewis acids (e.g., AlCl₃) or organocatalysts may accelerate coupling steps .
Q. How to resolve contradictions in spectral data during structural validation?
- Cross-Validation : Compare NMR shifts with analogous compounds (e.g., 3-methylindole derivatives) to assign ambiguous peaks .
- Isotopic Labeling : Use ¹⁵N-labeled intermediates to trace amide bond formation via 2D NMR (HSQC/HMBC) .
- Crystallography : Single-crystal X-ray diffraction resolves steric effects from the chloro-phenyl moiety .
Q. What biological targets are hypothesized for this compound?
- Kinase Inhibition : Structural similarity to pyrimidine-containing inhibitors suggests potential interaction with ATP-binding pockets in kinases (e.g., JAK/STAT pathways) .
- Enzyme Modulation : The chloro-phenyl group may enhance binding to cytochrome P450 enzymes, requiring in vitro assays (e.g., fluorometric CYP inhibition) .
Q. What challenges arise in scaling up synthesis, and how are they addressed?
- Purification Bottlenecks : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for large batches .
- Intermediate Stability : Stabilize moisture-sensitive intermediates under nitrogen atmosphere .
Q. How are reaction by-products analyzed and mitigated?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
